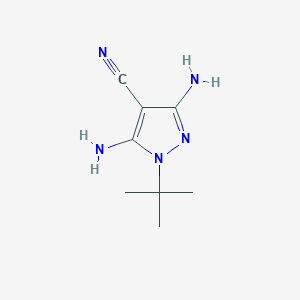![molecular formula C15H13ClO3 B13090437 Methyl 2'-chloro-2-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13090437.png)
Methyl 2'-chloro-2-methoxy-[1,1'-biphenyl]-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2’-chloro-2-methoxy-[1,1’-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl family. This compound features a biphenyl core with a methoxy group at the 2-position, a chloro group at the 2’-position, and a methyl ester group at the 4-position. Biphenyl derivatives are widely studied due to their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2’-chloro-2-methoxy-[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of Functional Groups: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or thionyl chloride, while methoxylation can be done using methanol in the presence of a strong acid.
Esterification: The carboxylic acid group can be esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2’-chloro-2-methoxy-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the ester group can be reduced to an alcohol.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of new biphenyl derivatives with different functional groups.
Oxidation: Formation of hydroxylated biphenyl derivatives.
Reduction: Formation of alcohols from ester groups.
Hydrolysis: Formation of carboxylic acids from ester groups.
Wissenschaftliche Forschungsanwendungen
Methyl 2’-chloro-2-methoxy-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: Employed in the development of organic light-emitting diodes (OLEDs) and liquid crystals.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with biological targets and potential as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of methyl 2’-chloro-2-methoxy-[1,1’-biphenyl]-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The chloro and methoxy groups can influence the compound’s binding affinity and selectivity towards its molecular targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxybiphenyl: Lacks the chloro and ester groups, making it less versatile in chemical reactions.
2-Chlorobiphenyl: Lacks the methoxy and ester groups, limiting its applications in medicinal chemistry.
Methyl 4-biphenylcarboxylate: Lacks the chloro and methoxy groups, affecting its reactivity and biological activity.
Uniqueness
Methyl 2’-chloro-2-methoxy-[1,1’-biphenyl]-4-carboxylate is unique due to the presence of multiple functional groups that allow for diverse chemical modifications and applications. The combination of chloro, methoxy, and ester groups enhances its reactivity and potential as a versatile intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C15H13ClO3 |
|---|---|
Molekulargewicht |
276.71 g/mol |
IUPAC-Name |
methyl 4-(2-chlorophenyl)-3-methoxybenzoate |
InChI |
InChI=1S/C15H13ClO3/c1-18-14-9-10(15(17)19-2)7-8-12(14)11-5-3-4-6-13(11)16/h3-9H,1-2H3 |
InChI-Schlüssel |
IJQTYFWRPFCAGE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(=O)OC)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(Imidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol](/img/structure/B13090373.png)


![2-(2-Oxa-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione](/img/structure/B13090380.png)

![9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole](/img/structure/B13090397.png)



![(NZ)-N-[(6-bromopyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13090427.png)

